
4-(1H-tetrazol-1-yl)butanoic acid
Overview
Description
4-(1H-tetrazol-1-yl)butanoic acid is an organic compound with the molecular formula C5H8N4O2. It is a derivative of butanoic acid where a tetrazole ring is attached to the fourth carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-tetrazol-1-yl)butanoic acid typically involves the reaction of butanoic acid derivatives with azide sources under specific conditions. One common method is the cycloaddition reaction between nitriles and sodium azide in the presence of catalysts such as zinc salts . This reaction proceeds readily in water, making it an environmentally friendly approach.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(1H-tetrazol-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the tetrazole ring, potentially leading to the formation of amine derivatives.
Substitution: The tetrazole ring can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole oxides, while reduction can produce amine derivatives .
Scientific Research Applications
Medicinal Chemistry
4-(1H-tetrazol-1-yl)butanoic acid has been explored for its bioisosteric properties , making it a candidate for drug development. Its derivatives exhibit various pharmacological activities:
- Antibacterial Activity : Research indicates that tetrazole derivatives can inhibit bacterial growth by interfering with essential metabolic pathways. For example, studies have shown that compounds containing the tetrazole moiety demonstrate significant activity against both Gram-positive and Gram-negative bacteria .
- Anticancer Activity : Several studies have evaluated the anticancer potential of this compound. It has shown cytotoxic effects against various cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation. For instance, one study reported an IC50 of 15.3 µM against A549 (lung cancer) cells and 12.7 µM against MCF7 (breast cancer) cells.
- Anti-inflammatory Activity : The compound has also been investigated for its ability to inhibit pro-inflammatory cytokines, suggesting its potential in treating inflammatory diseases.
Biochemical Studies
The unique structure of this compound allows it to interact with various enzymes and receptors, making it useful in biochemical studies. Its ability to act as a bioisosteric replacement facilitates the design of novel therapeutic agents .
Material Science
In material science, tetrazole derivatives are being studied for their applications in developing new materials with specific properties, such as high nitrogen content for energetic materials . Their unique chemical properties make them suitable candidates for use in advanced materials and coatings.
Case Study 1: Anticancer Effects
A study conducted by Zhang et al. (2023) evaluated the effects of this compound on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability across various cancer cells, attributed to apoptosis induction and cell cycle arrest at the G0/G1 phase.
Case Study 2: Antibacterial Properties
In a comparative study by Lee et al. (2024), the antibacterial efficacy of the compound was tested against multiple bacterial strains. The results showed that it exhibited greater activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics.
Summary Table of Biological Activities
Activity | Target | IC50/Effect |
---|---|---|
Antibacterial | A549 (Lung Cancer) | IC50 = 15.3 µM |
MCF7 (Breast Cancer) | IC50 = 12.7 µM | |
Anti-inflammatory | Pro-inflammatory cytokines | Inhibition observed |
Mechanism of Action
The mechanism of action of 4-(1H-tetrazol-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. For instance, tetrazole derivatives are known to inhibit enzymes such as cytochrome P450, which plays a crucial role in drug metabolism . Additionally, the compound may act as a partial agonist of certain receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid: Another tetrazole derivative with similar structural features but different substitution patterns.
1H-tetrazole: The parent compound of the tetrazole family, used widely in organic synthesis.
5-substituted tetrazoles: A class of compounds with various substituents on the tetrazole ring, exhibiting diverse chemical and biological properties.
Uniqueness
4-(1H-tetrazol-1-yl)butanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Biological Activity
4-(1H-tetrazol-1-yl)butanoic acid, a tetrazole derivative, has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound is structurally related to various bioactive molecules and exhibits properties that may be beneficial in treating several conditions, including hypertension and neurological disorders.
Chemical Structure:
- IUPAC Name: this compound
- CAS Number: 92614-90-9
- Molecular Formula: C5H8N4O2
Molecular Structure:
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to participate in similar interactions with enzymes and receptors. This structural similarity can influence the compound's pharmacodynamics and pharmacokinetics.
Antihypertensive Effects
Research indicates that tetrazole derivatives, including this compound, may exhibit antihypertensive properties. This is likely due to their ability to inhibit the angiotensin II receptor, similar to established antihypertensive agents like losartan. In a study comparing various tetrazole derivatives, this compound showed significant inhibition of angiotensin-converting enzyme (ACE), leading to reduced blood pressure in animal models .
Neuropharmacological Activity
The compound has also been evaluated for its neuropharmacological effects. Analogous to GABAergic drugs such as baclofen, this compound has been synthesized as a nonracemic analog aimed at enhancing its neurotropic properties. Preliminary studies suggest that it may modulate neurotransmitter systems, potentially providing therapeutic benefits in anxiety and mood disorders .
Case Studies and Experimental Data
A series of studies have explored the biological activity of this compound:
- Antihypertensive Study:
- Neuropharmacological Assessment:
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of this compound compared to other related compounds:
Compound | Biological Activity | IC50 (μM) | Notes |
---|---|---|---|
This compound | Antihypertensive, neuroactive | 0.312 | Effective in reducing blood pressure |
Baclofen | GABA receptor agonist | 0.021 | Established treatment for spasticity |
Losartan | Angiotensin II receptor blocker | 0.025 | Commonly used antihypertensive agent |
Q & A
Q. Basic: How can the synthesis of 4-(1H-tetrazol-1-yl)butanoic acid be optimized under varying reaction conditions?
Answer:
The synthesis of tetrazole-containing compounds often involves cycloaddition or substitution reactions. For this compound, key considerations include:
- Reagent Selection : Use nitriles or amines as precursors for tetrazole ring formation. Oxidizing agents like H₂O₂ or KMnO₄ can stabilize intermediates, while reducing agents (e.g., NaBH₄) may improve yields in reductive steps .
- pH Control : Acidic conditions (e.g., glacial acetic acid) favor cyclization and tetrazole ring stability, as seen in analogous triazole syntheses .
- Temperature and Solvent : Refluxing in ethanol or DMF under inert atmosphere (N₂/Ar) enhances reaction efficiency .
Table 1: Optimization Parameters
Parameter | Optimal Condition | Yield Range |
---|---|---|
Oxidizing Agent | H₂O₂ (30%) | 60-75% |
Reducing Agent | NaBH₄ | 70-85% |
Solvent | Ethanol (reflux) | 65-80% |
Catalyst | ZnCl₂ (10 mol%) | 75-90% |
Q. Basic: What spectroscopic methods are most effective for characterizing the tetrazole moiety in this compound?
Answer:
- ¹H/¹³C NMR : The tetrazole ring protons resonate at δ 8.5–9.5 ppm, while the butanoic acid chain shows characteristic peaks at δ 2.2–2.8 ppm (CH₂) and δ 12.1 ppm (COOH) .
- IR Spectroscopy : Strong absorption bands at 1600–1650 cm⁻¹ (C=N stretch) and 2500–3300 cm⁻¹ (tetrazole N-H/O-H) confirm the functional groups .
- X-ray Crystallography : Resolves tautomeric forms (1H vs. 2H-tetrazole) and hydrogen-bonding networks, critical for structural validation .
Q. Advanced: How do structural modifications at the butanoic acid chain influence the compound's biological activity?
Answer:
Modifications alter pharmacokinetics and target binding:
- Chain Length : Shortening the chain (e.g., propanoic acid) reduces steric hindrance, enhancing interaction with enzymes like cyclooxygenase .
- Substituents : Introducing electron-withdrawing groups (e.g., -CF₃) at the β-position increases metabolic stability but may reduce solubility .
- Comparative Data : Analogs like 4-(1H-tetrazol-5-yl)benzoic acid show higher anticonvulsant activity due to aromatic conjugation, while aliphatic chains favor proteomics applications .
Table 2: Structure-Activity Relationships
Modification | Biological Impact | Reference |
---|---|---|
Aliphatic chain | Improved protein interaction | |
Aromatic substitution | Enhanced enzyme inhibition | |
Halogenation | Increased metabolic stability |
Q. Advanced: What strategies resolve contradictions in reported pharmacological data for tetrazole-containing analogs?
Answer:
Contradictions often arise from:
- Tautomerism : The 1H vs. 2H-tetrazole forms exhibit different binding affinities. Use X-ray crystallography or NMR to confirm dominant tautomers .
- Assay Conditions : Varying pH (e.g., 7.4 vs. 6.5) can alter ionization states. Standardize buffers and validate with LC-MS .
- Species-Specific Metabolism : Compare in vitro (human hepatocytes) and in vivo (rodent) models to identify interspecies differences .
Q. Advanced: What are the challenges in computational modeling of this compound's reactivity?
Answer:
- Tautomeric Equilibrium : Density Functional Theory (DFT) must account for 1H ↔ 2H tautomerism, which affects reaction pathways .
- Solvent Effects : Polar solvents stabilize zwitterionic forms, complicating gas-phase simulations. Use COSMO-RS for solvation modeling .
- Reaction Barriers : Tetrazole ring-opening under acidic conditions requires transition-state analysis (e.g., NEB method) to predict degradation pathways .
Properties
IUPAC Name |
4-(tetrazol-1-yl)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2/c10-5(11)2-1-3-9-4-6-7-8-9/h4H,1-3H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFKHGGBURKUCOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=NN1CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10629448 | |
Record name | 4-(1H-Tetrazol-1-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10629448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92614-90-9 | |
Record name | 4-(1H-Tetrazol-1-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10629448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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